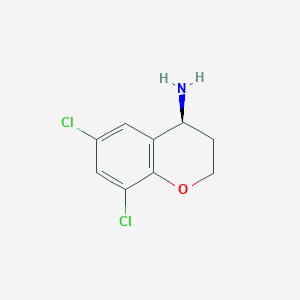
(S)-6,8-Dichlorochroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,8-Dichlorochroman-4-amine is a chiral organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of chlorine atoms at positions 6 and 8, along with an amine group at position 4, makes this compound unique. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-Dichlorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The initial step involves the cyclization of a suitable precursor to form the chroman ring. This can be achieved through an intramolecular Friedel-Crafts alkylation reaction.
Amination: The final step involves the introduction of the amine group at position 4. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6,8-Dichlorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of methoxy or cyano derivatives.
Applications De Recherche Scientifique
(S)-6,8-Dichlorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-6,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6,8-Dichlorochroman-4-amine: The enantiomer of (S)-6,8-Dichlorochroman-4-amine with a different three-dimensional arrangement.
6,8-Dichlorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.
6,8-Dichlorochroman-4-carboxylic acid: A compound with a carboxylic acid group at position 4.
Uniqueness
This compound is unique due to its specific (S)-configuration, which can result in distinct chemical and biological properties compared to its enantiomer and other similar compounds. This uniqueness can be crucial in applications where stereochemistry plays a significant role, such as in drug development and biological studies.
Propriétés
Formule moléculaire |
C9H9Cl2NO |
|---|---|
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
(4S)-6,8-dichloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1 |
Clé InChI |
KJGMEAMNMDDGQA-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=C([C@H]1N)C=C(C=C2Cl)Cl |
SMILES canonique |
C1COC2=C(C1N)C=C(C=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


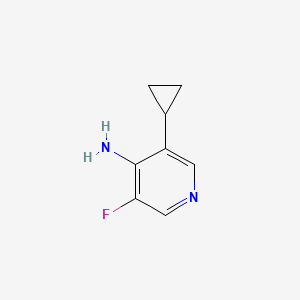
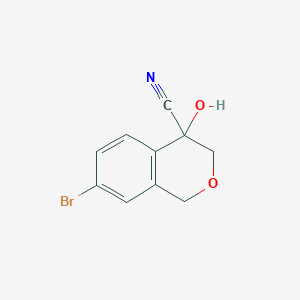
![4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)

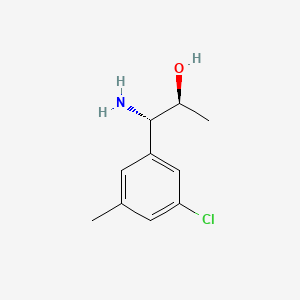
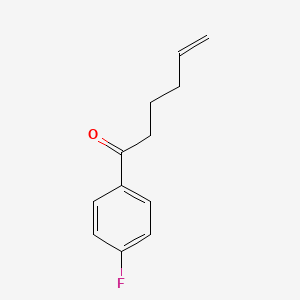

![Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13048431.png)
![Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate](/img/structure/B13048443.png)
![N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13048452.png)
![(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)



